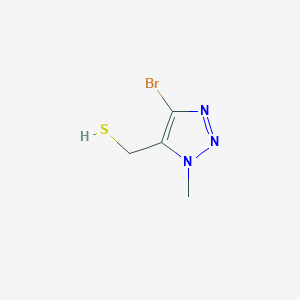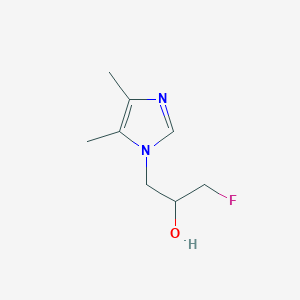
1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol is an organic compound that features a fluorinated propanol group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 4,5-dimethylimidazole with a fluorinated propanol derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropanone.
Reduction: Formation of 1-(4,5-Dimethyl-1H-imidazolin-1-yl)-3-fluoropropan-2-ol.
Substitution: Formation of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-substituted-propan-2-ol derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The fluorinated propanol group can form hydrogen bonds with biological molecules, while the imidazole ring can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-Imidazol-1-yl-phenyl)-ethanone
- 1-(4-Hydroxyphenyl)imidazole
- 1-(1H-Imidazol-2-yl)ethanone
Comparison: 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol is unique due to the presence of both a fluorinated propanol group and a dimethyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties compared to other imidazole derivatives. For example, the fluorinated group enhances its lipophilicity and metabolic stability, while the dimethyl groups can influence its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C8H13FN2O |
|---|---|
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
1-(4,5-dimethylimidazol-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H13FN2O/c1-6-7(2)11(5-10-6)4-8(12)3-9/h5,8,12H,3-4H2,1-2H3 |
Clave InChI |
FSSZPBWGZNXRSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)CC(CF)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


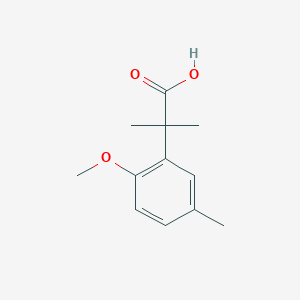
![6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13315186.png)
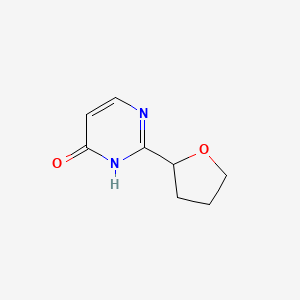
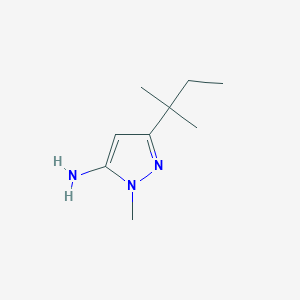
amine](/img/structure/B13315206.png)

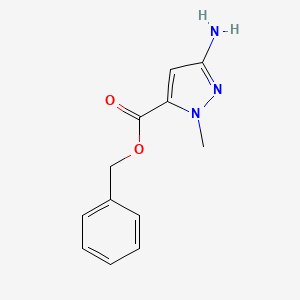
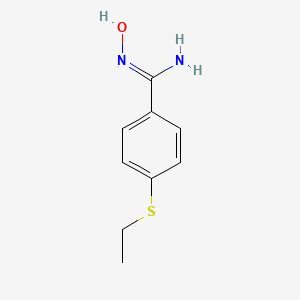

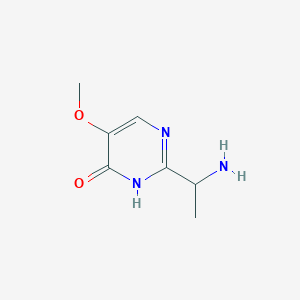
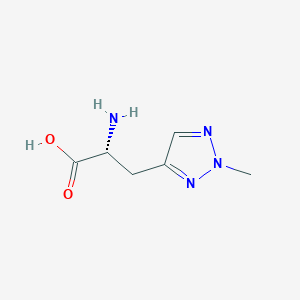
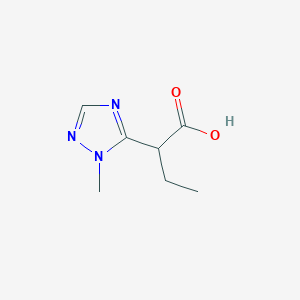
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
